N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide” is an organic compound that belongs to the benzamide family of compounds. It contains a benzothiazole ring, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety has been an important heterocycle in the world of chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a thiophene ring, both of which are aromatic. The bromine atom on the thiophene ring and the carboxamide group would be key functional groups .Scientific Research Applications
Antibacterial Agents
- A study by Palkar et al. (2017) discussed the synthesis and antibacterial evaluation of novel Schiff bases derived from 2-aminobenzothiazole. These compounds showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
Cancer Research
- Brockmann et al. (2014) found that thiazolides, including bromo-thiazolides, can induce cell death in colon carcinoma cell lines, suggesting a potential application in cancer therapy (Brockmann et al., 2014).
- Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold, which exhibited promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds showing potential anti-tubercular activity (Pancholia et al., 2016).
Antifungal Activity
- Saeed et al. (2008) synthesized N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which showed low to moderate antifungal activity (Saeed et al., 2008).
Synthesis Techniques
- Boeini and Hajibabaei Najafabadi (2009) developed an efficient method for synthesizing benzazoles, including benzothiazoles, in aqueous media (Boeini & Hajibabaei Najafabadi, 2009).
Stem Cell Research
- Ries et al. (2013) described a highly efficient procedure for synthesizing thiazovivin, a compound known to improve the generation of human induced pluripotent stem cells (iPSCs) (Ries et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide is MmpL3, a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide: interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption of this process leads to a loss of cell wall integrity, which is detrimental to the survival of the bacterium .
Biochemical Pathways
The action of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide affects the mycolic acid transport pathway, a critical biochemical pathway in Mycobacterium tuberculosis . The downstream effects include the disruption of cell wall synthesis and integrity, leading to the death of the bacterium .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide ’s action include the inhibition of mycolic acid transport, disruption of cell wall synthesis, and ultimately, the death of Mycobacterium tuberculosis .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKLLWNNUFHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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